molecular formula C23H19N3O4S2 B2936526 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105199-42-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Katalognummer: B2936526
CAS-Nummer: 1105199-42-5
Molekulargewicht: 465.54
InChI-Schlüssel: GFZBIVYGMCNTSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against receptor tyrosine kinases (RTKs), with a prominent focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) pathway [1] . This compound functions as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase domain, which allows for high selectivity and potency by occupying a hydrophobic allosteric pocket adjacent to the ATP-binding site [2] . Its primary research value lies in its application as a precise chemical tool to probe angiogenesis and tumorigenesis processes in cellular and animal models. By selectively blocking VEGFR2-mediated signaling, researchers can effectively investigate the downstream effects on endothelial cell proliferation, migration, and survival, thereby elucidating the critical role of angiogenesis in cancer progression and other pathologies [3] . Furthermore, its thieno[3,2-d]pyrimidinone core structure is a privileged scaffold in medicinal chemistry, making this compound a valuable intermediate or reference standard in the structure-activity relationship (SAR) optimization campaigns aimed at developing novel therapeutics targeting kinase-driven diseases.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-5-3-2-4-6-14)25-23(26)31-13-20(27)24-15-7-8-17-18(11-15)30-10-9-29-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBIVYGMCNTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Value
Molecular FormulaC19H17N3O4
Molecular Weight351.357 g/mol
IUPAC NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
CAS Number613226-18-9

Anticancer Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The thieno[3,2-d]pyrimidine moiety has been identified to interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
  • Case Study : A study demonstrated that a related thieno[3,2-d]pyrimidine derivative inhibited the growth of non-small-cell lung carcinoma cells by inducing cell cycle arrest and promoting apoptosis through caspase activation .

Anti-inflammatory Properties

The compound's benzodioxin structure is associated with anti-inflammatory effects. Research has shown that:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been reported to reduce levels of TNF-alpha and IL-6 in vitro.
  • Case Study : In an experimental model of inflammation, a derivative showed a significant reduction in paw edema in rats when administered prior to inflammatory stimuli .

Antimicrobial Activity

The biological activity of the compound extends to antimicrobial properties. Studies have indicated that:

  • Broad-spectrum Efficacy : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Case Study : A specific derivative was tested against multiple pathogens and exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-thieno[3,2-d]pyrimidin)acetamide involves several steps:

  • Formation of Benzodioxin Core : The initial step typically involves the cyclization of ortho-hydroxy phenols with carbonyl compounds.
  • Thieno[3,2-d]pyrimidine Synthesis : This can be achieved through condensation reactions involving thioketones and hydrazines.
  • Final Coupling Reaction : The final product is formed through a coupling reaction between the benzodioxin derivative and thieno[3,2-d]pyrimidine.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogues share the acetamide-thioether linkage but differ in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Activities
Target Compound Benzodioxin + Thienopyrimidinone 3-methyl, 4-oxo, 6-phenyl Not explicitly reported Hypothesized kinase inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + Triazole 4-ethyl, 5-(2-pyridinyl) 391.46 Enhanced π-π stacking; potential protease inhibition
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl, 2,3-dichlorophenyl 344.21 Antimicrobial activity (reported)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide Benzodioxin + Pyrimidine 3-fluorophenyl, 6-methyl 411.5 Improved solubility; fluorinated bioisostere

Key Observations :

  • Electron-Withdrawing Groups (e.g., 3-fluorophenyl in ): Enhance metabolic stability and solubility compared to the target compound’s 6-phenyl group.
  • Heterocyclic Core: Thienopyrimidinone (target) vs. triazole () or pyrimidine (): Thienopyrimidinones exhibit stronger hydrogen-bond acceptor capacity due to the 4-oxo group, favoring kinase binding .
  • Chlorinated vs. Methyl Substituents : The dichlorophenyl group in increases lipophilicity and antimicrobial potency but may reduce oral bioavailability compared to the target’s methyl-phenyl group.
Methodological Considerations in Similarity Analysis
  • Molecular Fingerprints : Morgan fingerprints and Tanimoto coefficients are widely used to quantify structural similarity. For example, the target compound shares ~60% similarity with due to the benzodioxin and acetamide motifs, but diverges in heterocyclic core topology .
  • Activity Cliffs: Minor structural changes (e.g., replacing phenyl with fluorophenyl) can lead to significant activity differences, as seen in fluorinated analogues () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.